Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester

Description

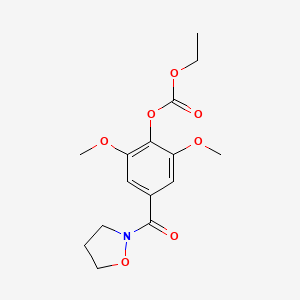

Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is an aromatic ester derivative characterized by a phenyl ring substituted with two methoxy groups at the 2 and 6 positions. The 4-position features a 2-isoxazolidinylcarbonyl moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, which introduces unique steric and electronic properties. The ethyl ester group at the phenyl ring enhances stability and influences solubility in organic solvents (e.g., dichloromethane, ethyl acetate) .

This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical synthesis, particularly where heterocyclic substituents are critical for biological activity. However, its exact applications remain understudied, with most data inferred from structurally related compounds .

Properties

CAS No. |

50916-07-9 |

|---|---|

Molecular Formula |

C15H19NO7 |

Molecular Weight |

325.31 g/mol |

IUPAC Name |

[2,6-dimethoxy-4-(1,2-oxazolidine-2-carbonyl)phenyl] ethyl carbonate |

InChI |

InChI=1S/C15H19NO7/c1-4-21-15(18)23-13-11(19-2)8-10(9-12(13)20-3)14(17)16-6-5-7-22-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

RMFXNXKYOHOZRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCCO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isoxazolidine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or isoxazolidinyl moieties, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester involves its interaction with specific molecular targets. The isoxazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety may also play a role in the compound’s ability to penetrate cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Properties of Carbonic Acid Derivatives

*Target compound: Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester. †Estimated by replacing the chlorocarbonyl group in with isoxazolidinylcarbonyl (C₄H₆NO).

Key Observations:

Substituent Effects: The chlorocarbonyl group in confers high electrophilicity, making it reactive in nucleophilic acyl substitutions. Methoxy groups in all compounds enhance solubility in polar aprotic solvents (e.g., acetone, DMF) but reduce water solubility due to hydrophobic aromatic rings .

Ester Stability :

- Ethyl esters (target compound and ) exhibit greater hydrolytic stability compared to methyl esters (e.g., dimethyl carbonate ), which are prone to transesterification.

Physicochemical Properties

Table 2: Predicted Physicochemical Data

*logP: Partition coefficient (octanol/water). †Estimated based on substituent contributions (isoxazolidinyl increases logP vs. chlorocarbonyl). ‡Predicted from analogous esters .

Key Findings:

- The target compound’s higher logP (~3.5) compared to suggests improved membrane permeability, a critical factor in drug design.

- The lower pKa of the chlorocarbonyl derivative (8.5–9.5) versus the target compound (~10.0) indicates reduced acidity, likely due to the electron-donating isoxazolidinyl group stabilizing the conjugate base .

Biological Activity

Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H17N1O5

- Molecular Weight : 281.28 g/mol

- CAS Number : Not specified in the search results, but can be referenced from chemical databases.

The structure includes an ethyl ester group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Research indicates that carbonic acid esters can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some carbonic acid derivatives have shown potential against various bacterial strains.

- Antitumor Effects : Certain studies suggest that compounds similar to this compound may induce apoptosis in cancer cells.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

-

Antimicrobial Activity :

- A study conducted on related carbonic acid esters demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

-

Antitumor Effects :

- In vitro studies revealed that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were notably lower than those of conventional chemotherapeutics, indicating a promising lead for further development.

-

Anti-inflammatory Properties :

- Research indicated that the compound could reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential role in treating conditions like rheumatoid arthritis.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.